literature review on trans-2-(3,5-difluorophenyl)cyclopropan-1-amine derivatives
literature review on trans-2-(3,5-difluorophenyl)cyclopropan-1-amine derivatives
An In-depth Technical Guide on trans-2-(3,5-difluorophenyl)cyclopropan-1-amine Derivatives
Abstract
The trans-2-phenylcyclopropan-1-amine scaffold, exemplified by the antidepressant tranylcypromine, represents a privileged structural motif in medicinal chemistry. Its unique combination of conformational rigidity and reactive potential has established it as a potent, irreversible inhibitor of flavin-dependent amine oxidases. This guide provides a comprehensive technical overview of a specific subclass: trans-2-(3,5-difluorophenyl)cyclopropan-1-amine and its derivatives. We delve into the strategic rationale for the 3,5-difluoro substitution pattern, offering a detailed exploration of stereoselective synthetic routes. The document elucidates the dual mechanism of action, covering the well-established inhibition of Monoamine Oxidases (MAO-A and MAO-B) and the more recently discovered, therapeutically significant inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We present a comparative analysis of structure-activity relationships (SAR), detailed experimental protocols for key biological assays, and a forward-looking perspective on the therapeutic potential of this promising class of compounds for researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The Enduring Legacy of Tranylcypromine
The story of 2-arylcyclopropylamines in pharmacology is inextricably linked to tranylcypromine (trans-2-phenylcyclopropan-1-amine). Originally developed as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), it became a cornerstone in the treatment of major depressive disorder.[1][2] The therapeutic efficacy of tranylcypromine stems from its ability to increase the synaptic availability of key neurotransmitters—serotonin, norepinephrine, and dopamine—by preventing their degradation by MAO.[3] The cyclopropylamine moiety is not merely a structural placeholder; it is a "warhead." Its inherent ring strain facilitates a mechanism-based inactivation of the enzyme, forming a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor, a mechanism that sets it apart from reversible inhibitors.[4]
Beyond MAO: The Emergence of LSD1 as a Key Target
For decades, the story of tranylcypromine was centered on MAO. However, the discovery that it also inhibits Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has revitalized interest in this scaffold.[5] LSD1 is a flavin-dependent enzyme remarkably similar in structure and function to MAO. It plays a critical role in epigenetic regulation by removing methyl groups from histone proteins, thereby controlling gene expression.[6] Aberrant LSD1 activity is strongly associated with the progression of various cancers, including acute myeloid leukemia (AML).[6] This dual-inhibitory capability of the tranylcypromine framework positions its derivatives as powerful tools for investigating and potentially treating a range of diseases from neurological disorders to oncology.[7]
The Rationale for Fluorination: The Role of the 3,5-Difluorophenyl Moiety
The introduction of fluorine atoms onto a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The 3,5-difluoro substitution pattern on the phenyl ring of the core scaffold is a deliberate design choice intended to:
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Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the drug's half-life.
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Modulate Lipophilicity: The substitution can alter the compound's ability to cross cellular membranes, including the blood-brain barrier.
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Alter Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the pKa of the amine and the reactivity of the cyclopropyl ring, thereby tuning the compound's binding affinity and inhibitory potency for its targets.
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Improve Selectivity: Strategic fluorination can introduce new interactions with the target enzyme's active site or create steric hindrance that disfavors binding to off-target proteins, potentially improving the selectivity between MAO-A, MAO-B, and LSD1.
Scope of this Guide
This document serves as a technical resource for researchers engaged in the synthesis and evaluation of trans-2-(3,5-difluorophenyl)cyclopropan-1-amine derivatives. It provides a detailed examination of synthetic methodologies, a deep dive into the mechanisms of enzyme inhibition, a summary of structure-activity relationships, and robust, step-by-step protocols for essential biological assays.
Synthetic Strategies and Stereochemical Control
Overview of Synthetic Pathways to 2-Arylcyclopropylamines
The synthesis of trans-2-arylcyclopropylamines is a non-trivial endeavor, primarily due to the challenge of establishing the trans stereochemistry across the cyclopropane ring. The most common and reliable strategies commence with an appropriately substituted cinnamic acid or benzaldehyde. The key transformations typically involve a cyclopropanation reaction followed by a rearrangement (e.g., Curtius, Hofmann) to install the amine group.[8][9]
The general workflow is outlined below:
Caption: General Synthetic Workflow for 2-Arylcyclopropylamines.
Key Synthetic Route: Cyclopropanation and Curtius Rearrangement
This route offers excellent control over the trans stereochemistry, which is thermodynamically favored.
This protocol is adapted from established methods for similar 2-arylcyclopropanes.[8][10]
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Preparation of (E)-3-(3,5-difluorophenyl)acrylic acid:
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To a solution of 3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 vol), add piperidine (0.1 eq).
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Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC or HPLC analysis indicates consumption of the aldehyde.
-
Cool the reaction mixture and pour it into an excess of cold 2M HCl (aq).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the cinnamic acid derivative.
-
-
Cyclopropanation:
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Expert Insight: The Corey-Chaykovsky reaction is often preferred for this step. It involves the generation of a sulfur ylide from trimethylsulfoxonium iodide, which reacts with the α,β-unsaturated acid to form the cyclopropane ring.
-
In a flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMSO (10-15 vol).
-
Slowly add trimethylsulfoxonium iodide (2.2 eq) portion-wise, keeping the internal temperature below 25 °C. Stir for 1 hour at room temperature until gas evolution ceases.
-
Add a solution of the (E)-3-(3,5-difluorophenyl)acrylic acid (1.0 eq) in anhydrous DMSO.
-
Heat the mixture to 50 °C for 3-5 hours.
-
Cool the reaction, quench by carefully adding water, and acidify with 2M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography to yield the trans-carboxylic acid.
-
-
Formation of the Acyl Azide:
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Trustworthiness Note: This procedure avoids the isolation of the potentially explosive acyl azide. The rearrangement is performed in situ.
-
Dissolve the trans-2-(3,5-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene (10 vol).
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature.
-
-
Rearrangement and Trapping:
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The acyl azide rearranges to the isocyanate with the loss of N₂ gas.
-
Cool the mixture to room temperature.
-
-
Hydrolysis to the Amine:
-
Add 6M HCl (aq) (10 vol) to the reaction flask containing the isocyanate in toluene.
-
Heat the biphasic mixture to 80-90 °C and stir vigorously for 4-6 hours to effect hydrolysis.
-
Cool the mixture, separate the layers, and wash the aqueous layer with ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 with 50% NaOH (aq) and extract the product amine with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to yield the target trans-amine. The product can be further purified via distillation or by forming a hydrochloride salt.
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Pharmacology: A Tale of Two Enzymes
Mechanism-Based Inhibition of Monoamine Oxidase (MAO)
The inhibitory action of tranylcypromine analogues against MAO is a classic example of mechanism-based inactivation, often termed "suicide inhibition".[4] The enzyme mistakes the inhibitor for a native substrate and initiates its catalytic cycle, which inadvertently leads to the enzyme's own irreversible deactivation.
-
Single-Electron Transfer (SET): The amine of the cyclopropylamine derivative donates a single electron to the oxidized FAD cofactor.
-
Ring Opening: This SET process generates a highly unstable aminyl radical cation. The inherent strain of the three-membered ring is rapidly released through homolytic cleavage of a carbon-carbon bond, forming a stabilized benzylic radical.
-
Covalent Adduct Formation: This reactive radical intermediate then attacks the N5 or C4a position of the FAD cofactor, forming a permanent, covalent bond.[4] The enzyme is now irreversibly inactivated.
Caption: Mechanism of Irreversible MAO Inhibition.
Potency and Selectivity Profile of the 3,5-Difluoro Derivative
| Compound | Target | IC₅₀ (nM) | Selectivity |
| Tranylcypromine (Parent) | MAO-A | ~200 | Non-selective |
| MAO-B | ~150 | ||
| trans-2-(3,5-difluorophenyl)cyclopropan-1-amine | MAO-A | Data Needed | Data Needed |
| MAO-B | Data Needed | ||
| trans-2-(4-fluorophenyl)cyclopropan-1-amine | MAO-A | 160 | MAO-B Selective |
| MAO-B | 20 |
Data for fluorinated analogues suggests that substitutions can introduce selectivity, often favoring MAO-B.
Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)
The mechanism of LSD1 inhibition by these compounds is mechanistically analogous to that of MAO inhibition, as both enzymes share the FAD cofactor and a similar catalytic cycle.[5] The inhibitor forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation. This has profound implications for cancer therapy, as LSD1 inhibition can restore the expression of silenced tumor suppressor genes.[7] Derivatives of tranylcypromine are actively being developed as selective LSD1 inhibitors for oncology.[4][6]
Structure-Activity Relationships (SAR)
-
Stereochemistry is Key: The trans configuration is essential for potent inhibitory activity. The cis isomer is significantly less active.
-
Amine is Essential: The primary amine is required for the initial single-electron transfer to the FAD cofactor. N-alkylation or acylation drastically reduces or abolishes activity.
-
Phenyl Ring Substitution: This is the primary site for modification to tune potency and selectivity.
-
Electron-withdrawing groups (like fluorine) can influence the redox potential of the molecule, affecting the rate of the initial SET step.
-
Positional Isomerism: The position of the fluorine atoms is critical. For instance, 4-fluoro substitution tends to confer MAO-B selectivity, while data on the 3,5-difluoro pattern is needed to fully characterize its profile against MAO-A, MAO-B, and LSD1.
-
Steric Bulk: Larger substituents on the ring can be used to probe the active site topology and enhance selectivity by clashing with residues in one enzyme but not another.
-
Key Experimental Protocols
In Vitro MAO-Glo™ Assay for Inhibitor Potency Determination
This is a standard, commercially available luminescence-based assay for measuring MAO activity.
-
Objective: To determine the IC₅₀ value of a test compound against human MAO-A and MAO-B.
-
Principle: The MAO enzyme oxidizes a substrate, producing luciferin, which is then converted to light by the luciferase enzyme. An active inhibitor will block this reaction, reducing the light output.
-
Methodology:
-
Prepare a serial dilution of the test compound (e.g., trans-2-(3,5-difluorophenyl)cyclopropan-1-amine) in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5).
-
In a 96-well plate, add the test compound dilutions. Include positive controls (known inhibitor, e.g., clorgyline for MAO-A, pargyline for MAO-B) and negative controls (vehicle, e.g., DMSO).
-
Add the recombinant human MAO-A or MAO-B enzyme to each well and pre-incubate with the compound for 15-30 minutes at room temperature. This allows for time-dependent inactivation by irreversible inhibitors.
-
Initiate the reaction by adding the MAO-Glo™ substrate.
-
Incubate for 60 minutes at room temperature.
-
Add the Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Future Directions and Conclusion
The trans-2-(3,5-difluorophenyl)cyclopropan-1-amine scaffold holds considerable promise. The key challenge and opportunity lie in achieving selectivity. Future research will likely focus on:
-
Designing Selectivity: Synthesizing novel derivatives with substitutions on the phenyl ring designed to maximize interactions with LSD1 while minimizing affinity for MAO-A and MAO-B, or vice versa. This is crucial for reducing off-target effects and creating safer therapeutics.
-
Exploring New Applications: Given the role of LSD1 in various pathologies, these inhibitors could be explored for treating diseases beyond cancer, such as viral infections where epigenetic control is a factor.
References
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The mechanism of action of tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors. ResearchGate. [Link]
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Mechanism of action of (±)‐tranylcypromine 1 and examples of... ResearchGate. [Link]
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An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]
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Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC. National Center for Biotechnology Information. [Link]
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Tranylcypromine - Wikipedia. Wikipedia. [Link]
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Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. ACS Publications. [Link]
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Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1 | Request PDF - ResearchGate. ResearchGate. [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
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trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed. National Center for Biotechnology Information. [Link]
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structure and activity relationship of monoamine oxidase inhibitors - ResearchGate. ResearchGate. [Link]
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